L-168049
Description
Overview of Glucagon (B607659) Receptor Antagonists in Biomedical Science
Glucagon receptor antagonists are compounds designed to block the action of glucagon at its receptor, thereby reducing hepatic glucose output and potentially lowering blood glucose levels. nih.govresearchgate.net The pursuit of effective GCGR antagonists has involved various approaches, including the development of monoclonal antibodies, peptide antagonists, and non-peptidyl small molecules. researchgate.net Early research demonstrated that blocking glucagon action, using agents like peptidic glucagon antagonists or anti-glucagon antibodies, could lower blood glucose in diabetic models. researchgate.netresearchgate.net This provided a strong rationale for developing small molecule antagonists as potential therapeutic agents. researchgate.net
Historical Context of L-168049 Discovery and Development
The discovery and development of non-peptidyl glucagon receptor antagonists marked a significant step in the field, offering potential advantages such as oral bioavailability compared to peptide-based therapies. capes.gov.br
Early Identification as a Non-Peptidyl Antagonist
This compound was identified as a potent and selective non-peptidyl antagonist of the human glucagon receptor. capes.gov.brtocris.commedchemexpress.comrndsystems.com Its non-peptidyl nature was a crucial characteristic, distinguishing it from earlier peptide-based antagonists and opening avenues for the development of orally active compounds. capes.gov.br
Role in the Discovery of Triarylimidazole and Triarylpyrrole Series
This compound is a prototypical member of a series of potent, orally bioavailable, non-peptidyl glucagon receptor antagonists based on triarylimidazole and triarylpyrrole structures. nih.govresearchgate.netcapes.gov.brresearchgate.net Its identification was part of a broader effort to discover compounds within these chemical series with selective binding affinity for the GCGR. nih.govresearchgate.net Research into the structure-activity relationships (SAR) of 2-pyridyl-3,5-diaryl pyrroles, including this compound, was instrumental in identifying potent and selective glucagon antagonists. researchgate.net
Significance of this compound as a Research Tool and Lead Compound
This compound holds significant importance in academic research as both a valuable research tool and a lead compound for further drug discovery efforts targeting the glucagon receptor. Its well-characterized activity and selectivity have made it a standard agent for in vitro and in vivo studies investigating glucagon receptor function and the potential of GCGR antagonism. capes.gov.brtocris.commedchemexpress.comrndsystems.com
As a research tool, this compound has been used to:
Characterize the binding properties of the glucagon receptor. capes.gov.brnih.gov
Study the mechanism of glucagon-stimulated signaling pathways, such as cAMP synthesis. capes.gov.brmedchemexpress.comrndsystems.com
Investigate the role of glucagon signaling in various physiological and pathophysiological processes, including glucose homeostasis and energy expenditure. nih.govresearchgate.netresearchgate.net Studies have utilized this compound to demonstrate that menthol-induced increases in serum glucagon are responsible for enhanced energy expenditure phenotypes in mice. researchgate.net
Differentiate the binding sites of glucagon and non-peptidyl antagonists on the receptor. capes.gov.brnih.gov Mutation studies involving transmembrane domain residues have shown that substitutions can significantly reduce this compound affinity without altering glucagon binding, suggesting distinct binding sites. capes.gov.brnih.gov
As a lead compound, this compound and its related triarylimidazole and triarylpyrrole derivatives have served as scaffolds for the design and synthesis of novel GCGR antagonists with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The research initiated with compounds like this compound has contributed to the identification of other potential GCGR antagonists. nih.govresearchgate.net
Detailed research findings regarding this compound include its binding affinity and functional activity:
This compound has been characterized as a non-competitive antagonist of glucagon action. capes.gov.brmedchemexpress.comnih.gov It increases the apparent EC₅₀ for glucagon stimulation of adenylyl cyclase and decreases the maximal glucagon stimulation observed. capes.gov.brmedchemexpress.comnih.gov Studies involving the dissociation rate of labeled glucagon from the receptor in the presence of this compound further support its non-competitive mechanism. capes.gov.brnih.gov The binding affinity of this compound for the human glucagon receptor is also affected by the presence of divalent cations, decreasing 24-fold with the inclusion of 5 mM divalent cations. researchgate.netcapes.gov.brnih.gov
The research conducted with this compound has provided valuable insights into the structural requirements for GCGR antagonism and has contributed to the ongoing efforts to develop novel therapies for metabolic diseases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrClN2O/c1-2-13-29-23-8-5-18(25)14-20(23)21-15-22(16-3-6-19(26)7-4-16)28-24(21)17-9-11-27-12-10-17/h3-12,14-15,28H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOWXZOLYQFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2=C(NC(=C2)C3=CC=C(C=C3)Cl)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415520 | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191034-25-0 | |
| Record name | L-168049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191034250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glucagon Receptor Antagonist II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-168049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8UDT6Z37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Level Mechanisms of Action
Specificity and Selectivity for the Glucagon (B607659) Receptor (GCGR)
Studies have demonstrated that L-168049 exhibits varying degrees of affinity for the GCGR across different species, highlighting its specificity and selectivity profile.
High Affinity for Human GCGR (IC50 = 3.7 nM)
This compound shows high binding affinity for the human glucagon receptor. Inhibition of labeled glucagon binding to the human glucagon receptor has been reported with an IC50 value of 3.7 nM medchemexpress.comrndsystems.comtargetmol.comnih.gov. This indicates that a relatively low concentration of this compound is required to displace 50% of bound glucagon from the human receptor.
Moderate Affinity for Murine and Canine GCGR (IC50 = 63-60 nM)
The affinity of this compound for the glucagon receptor in other species, such as murine and canine, is notably lower compared to the human receptor. IC50 values for inhibiting labeled glucagon binding to murine and canine glucagon receptors are reported as 63 nM and 60 nM, respectively medchemexpress.comrndsystems.comtargetmol.com. This represents a moderate affinity in these species.
Poor Affinity for Other Species (e.g., Rat, Guinea Pig, Rabbit)
This compound demonstrates poor affinity for glucagon receptors in species such as rat, guinea pig, and rabbit. The IC50 values for these receptors are reported to be greater than 1 µM rndsystems.commerckmillipore.com. This significantly lower affinity suggests that this compound interacts much less effectively with the GCGR in these species compared to humans, mice, and dogs.
Here is a summary of this compound's binding affinity across different species:
| Species | GCGR Binding Affinity (IC50) |
| Human | 3.7 nM |
| Murine | 63 nM |
| Canine | 60 nM |
| Rat | > 1 µM |
| Guinea Pig | > 1 µM |
| Rabbit | > 1 µM |
Lack of Inhibition of GLP-1 Receptor Binding
Importantly, this compound does not inhibit the binding of labeled glucagon-like peptide-1 (GLP-1) to the highly homologous human GLP-1 receptor, even at concentrations up to 10 µM medchemexpress.comnih.govmerckmillipore.comresearchgate.net. This demonstrates a significant selectivity for the glucagon receptor over the GLP-1 receptor, which is crucial for avoiding off-target effects related to GLP-1 signaling.
Non-Competitive Antagonism of Glucagon Action
This compound acts as a non-competitive antagonist of glucagon action at the glucagon receptor medchemexpress.comrndsystems.comtargetmol.comnih.govmerckmillipore.com. This means that this compound does not compete directly with glucagon for the same binding site. Instead, it binds to a different site on the receptor, inducing a conformational change that reduces the receptor's ability to respond to glucagon, regardless of the glucagon concentration. Evidence suggests that this compound interacts with putative transmembrane domain residues, such as phenylalanine 184 and tyrosine 239, which are distinct from the glucagon binding site nih.gov.
Binding Site and Receptor Interactions
Specific Hydrogen Bonding and Hydrophobic Interactions
The interaction of this compound with the glucagon receptor involves specific hydrogen bonding and hydrophobic interactions. scbt.com These interactions are crucial for the compound's ability to bind to the receptor and effectively block its active site. scbt.com While detailed crystallographic data for the full-length GCGR with this compound is not available, studies on similar antagonists and computational modeling provide insights into the types of interactions that may occur. researchgate.netlongdom.org
Molecular docking studies and analyses of glucagon receptor antagonists suggest that hydrophobic interactions and hydrogen bonding are essential for determining the binding affinity and stability of the protein-ligand complex. longdom.orgresearchgate.net The transmembrane domain (TMD) of GCGR contains an allosteric pocket with both hydrophobic and hydrophilic units. researchgate.net Hydrophobic interactions with residues in the transmembrane helices are thought to facilitate the favorable orientation of antagonists within this pocket. researchgate.net
Modulation by Divalent Cations
The binding affinity of this compound for the human glucagon receptor is influenced by the presence of divalent cations. researcher.life Specifically, the inclusion of divalent cations (at a concentration of 5 mM) has been shown to decrease the binding affinity of this compound for the human glucagon receptor by 24-fold. researcher.life
Research indicates that this compound's IC50 value for the glucagon receptor is significantly higher in the presence of MgCl2 compared to its absence. caymanchem.com In one study, the IC50 was 3.7 nM in the absence of MgCl2 and 179 nM in the presence of MgCl2. caymanchem.com This demonstrates that divalent cations negatively modulate the binding of this compound to the receptor, reducing its potency.
The precise mechanism by which divalent cations exert this effect on this compound binding is not fully elucidated in the provided sources. However, divalent cations are known to interact with membrane receptors and can act as allosteric modulators for various GPCRs, including dopamine (B1211576) receptors. nih.govucl.ac.uk Their presence can influence receptor conformation and ligand binding. scbt.comnih.gov
The following table summarizes the effect of divalent cations on the binding affinity of this compound:
| Condition | IC50 for hGR | Fold Change |
| Absence of Divalent Cations | 3.7 nM | 1x |
| Presence of Divalent Cations (5 mM MgCl2) | 179 nM | ~48x |
Note: The fold change is calculated based on the provided IC50 values, showing a significant decrease in affinity (increase in IC50) in the presence of divalent cations.
Pharmacological Studies and Preclinical Research
In Vitro Efficacy Studies
In vitro studies have investigated the effects of L-168049 on glucagon (B607659) receptor activity in different cell systems and tissue preparations. medchemexpress.comrndsystems.com
Effect on cAMP Production in Cell Lines (e.g., CHO cells expressing hGR)
This compound inhibits glucagon-stimulated cyclic adenosine (B11128) monophosphate (cAMP) synthesis in Chinese hamster ovary (CHO) cells that express the human glucagon receptor (hGR). medchemexpress.comrndsystems.comamericanchemicalsuppliers.com This inhibition is a key indicator of its antagonistic activity against the glucagon receptor, as glucagon typically stimulates cAMP production upon binding to its receptor. longdom.org this compound acts as a non-competitive antagonist in this context, increasing the apparent EC50 for glucagon stimulation of adenylyl cyclase and decreasing the maximal glucagon stimulation observed. medchemexpress.com
| Cell Line | Receptor Expressed | Agonist Used | Effect on cAMP Production | IC50 (nM) | Kb (nM) | Reference |
| CHO cells | Human GR (hGR) | Glucagon | Inhibits stimulated cAMP | 41 | 25 | medchemexpress.comrndsystems.com |
Activity in Murine Liver Membranes
This compound also blocks cAMP formation stimulated by glucagon in murine liver membranes. medchemexpress.comrndsystems.comamericanchemicalsuppliers.com This demonstrates its activity in a more physiologically relevant preparation representing a primary target tissue for glucagon action. This compound shows moderate affinity for murine glucagon receptors compared to human receptors. medchemexpress.comrndsystems.com
| Preparation | Species | Effect on cAMP Formation | IC50 (nM) | Reference |
| Liver membranes | Murine | Blocks stimulated cAMP | 63 | medchemexpress.comrndsystems.com |
| Liver membrane preparations (in presence of MgCl2) | Murine GR expressing mice | Shows affinity | 611 ± 197 | nih.govresearchgate.net |
| Liver membrane preparations (in presence of MgCl2) | Human GR expressing mice | Shows higher affinity | 172 ± 98 | nih.govresearchgate.net |
Prevention of Glucagon-Induced Inflammatory Markers (IL-1β, IL-6, C3, CRP, Fibrinogen) in HepG2 Cells
Glucagon can induce the expression of inflammatory markers in hepatic cells. caymanchem.comresearchgate.netnih.gov Studies using HepG2 cells have shown that glucagon dose-dependently stimulates the expression of inflammatory cytokines and acute-phase reactants, including interleukin-1β (IL-1β), interleukin-6 (IL-6), complement component 3 (C3), C-reactive protein (CRP), and fibrinogen. caymanchem.comresearchgate.netnih.gov this compound has been shown to prevent these glucagon-induced increases in inflammatory markers in HepG2 cells. caymanchem.com Specifically, at a concentration of 3.7 nM, this compound prevented glucagon-induced increases in IL-1β and IL-6 levels in, and levels secreted from, HepG2 cells. caymanchem.com It also inhibited glucagon-induced increases in the mRNA encoding C3, CRP, and fibrinogen in these cells. caymanchem.com
| Cell Line | Inducing Agent | Inflammatory Markers Measured | Effect of this compound (3.7 nM) | Reference |
| HepG2 | Glucagon | IL-1β, IL-6 | Prevents increase | caymanchem.com |
| HepG2 | Glucagon | C3, CRP, Fibrinogen (mRNA) | Inhibits increase | caymanchem.com |
Modulation of Energy Expenditure Markers in Adipocytes
Glucagon has been shown to play a role in energy expenditure. researchgate.netfrontiersin.orgresearchgate.netnih.gov In vitro treatment of mature 3T3L1 adipocytes with serum from menthol-treated mice (which contained increased serum glucagon) increased energy expenditure markers. researchgate.netfrontiersin.orgresearchgate.net This effect was prevented in the presence of this compound, indicating that the menthol-induced increase in serum glucagon was responsible for the observed increase in energy expenditure phenotype in these adipocytes. researchgate.netfrontiersin.orgresearchgate.netnih.gov this compound was used at a concentration of 0.3 µM in these studies. frontiersin.org
| Cell Type | Stimulus | Markers Measured | Effect of Stimulus | Effect of this compound (0.3 µM) | Reference |
| Mature 3T3L1 adipocytes | Serum from menthol-treated mice (containing glucagon) | Energy expenditure markers | Increased | Prevented increase | researchgate.netfrontiersin.orgresearchgate.net |
In Vivo Efficacy Studies
Preclinical in vivo studies have evaluated the activity and characteristics of this compound in living organisms. rndsystems.com
Oral Bioavailability and Activity
This compound has been described as orally active in vivo. rndsystems.comamericanchemicalsuppliers.com This is a significant characteristic for a potential therapeutic agent. Studies have identified this compound as a potent, orally bioavailable, non-peptidyl glucagon receptor antagonist. researchgate.net While specific detailed pharmacokinetic data like absorption percentages or clearance rates for this compound were not extensively available in the provided context, its classification as "orally active" indicates that a sufficient amount of the compound is absorbed and reaches systemic circulation to exert a pharmacological effect after oral administration in animal models. rndsystems.com
Studies in Transgenic Mice Expressing Human Glucagon Receptor
To better evaluate the in vivo activity of non-peptidyl glucagon receptor antagonists selective for the human receptor, transgenic mouse models expressing the human glucagon receptor (hGR) have been developed. nih.gov In these mice, the murine glucagon receptor gene was replaced with the human glucagon receptor gene using a direct targeting approach via homologous recombination. nih.gov Specific expression of hGR in the livers of these mice has been confirmed. nih.gov The pharmacology of hGRs in the livers of these transgenic mice is comparable to that of human GR in recombinant CHO cells, concerning both the binding of 125I-glucagon and the ability of glucagon to stimulate cAMP production. nih.gov
This compound, which is selective for the human GR, has shown a 3.5-fold higher affinity for liver membrane preparations from hGR-expressing mice (IC50 = 172 ± 98 nM) compared to the murine receptor (IC50 = 611 ± 197 nM) in the presence of MgCl2. nih.gov The human receptors expressed in these mice are functional, as assessed by glucagon-stimulated cAMP production. nih.gov The selectivity of this compound for the human receptor is further supported by its ability to block glucagon-stimulated cyclase activity with 5-fold higher potency (IC50 = 97.2 ± 13.9 nM) than for the murine receptor (IC50 = 504 ± 247 nM). nih.gov This transgenic mouse model provides a valuable tool for evaluating GR antagonists like this compound in vivo. nih.gov
Impact on Hepatic Glucose Production and Gluconeogenesis
Glucagon plays a significant role in hepatic glucose production, primarily through glycogenolysis and gluconeogenesis. frontiersin.org Studies using this compound have investigated its impact on these processes. In L-G6pc-/- mice, a model with inducible liver-specific deletion of the glucose-6-phosphatase gene, administration of this compound (50 mg/kg body; p.o.) reduced Pck1 mRNA expression in the liver by half within 6 hours, indicating effective suppression of glucagon signaling. medchemexpress.comtargetmol.comdiabetesjournals.org
Furthermore, in agreement with glucagon's role in inducing extrahepatic gluconeogenesis, this compound administration prevented the increase in G6pc expression in both the kidneys and intestine of 6-hour fasted L-G6pc-/- mice. medchemexpress.comtargetmol.comdiabetesjournals.org This demonstrates that this compound can inhibit glucagon's stimulatory effect on gluconeogenic gene expression in these extrahepatic tissues. medchemexpress.comtargetmol.comdiabetesjournals.org
Influence on Amino Acid Metabolism and Urea (B33335) Formation
Glucagon is known to influence amino acid metabolism and enhance hepatic urea synthesis. nih.gov Studies investigating the effect of glucagon receptor antagonism on amino acid metabolism have utilized glucagon receptor antagonists, including those with similar pharmacological profiles to this compound. researchgate.net
Pharmacological inhibition of glucagon receptor signaling has been shown to alter amino acid metabolism and ureagenesis in mice. researchgate.net Treatment with a glucagon receptor antagonist (GRA) led to significantly lower basal plasma urea levels compared to vehicle-treated mice. researchgate.net Administration of mixed amino acids increased plasma urea levels, but mice receiving the GRA showed a diminished increase in plasma urea levels compared to the vehicle group, supporting the hypothesis that reduced amino acid clearance was due to decreased hepatic metabolism. researchgate.net This suggests that glucagon receptor antagonism interferes with the normal glucagon-mediated enhancement of urea formation in response to amino acids. researchgate.net
Prevention of Glucagon-Induced Inflammatory Markers in Liver (NLRP3, phosphorylated NF-κB, Stat3)
Glucagon has been shown to induce the hepatic expression of inflammatory markers. researchgate.netnih.gov Studies have explored whether glucagon receptor antagonists can counteract these effects. While this compound was not explicitly mentioned in the provided snippets regarding direct studies on preventing glucagon-induced inflammatory markers (NLRP3, phosphorylated NF-κB, Stat3), research using a glucagon receptor antagonist (GRA-II) has demonstrated such effects. researchgate.netnih.gov
In HepG2 cells, glucagon dose-dependently stimulated the expression of inflammatory markers, including the activation of the NLRP3 inflammasome and the phosphorylation of NF-κB and STAT3. researchgate.netnih.gov Pre-incubation with GRA-II inhibited glucagon's ability to induce this inflammatory response. researchgate.netnih.gov In CD1 mice, continuous treatment with glucagon increased circulating inflammatory markers and hepatic activation of inflammatory pathways, such as the expression of NLRP3 and the phosphorylation of NF-κB and STAT3. researchgate.netnih.gov The contingent administration of GRA-II countered these effects. researchgate.netnih.gov These findings suggest that blocking the glucagon receptor can prevent glucagon-induced hepatic inflammation, including the activation of pathways involving NLRP3, NF-κB, and STAT3. researchgate.netnih.gov Given that this compound is a glucagon receptor antagonist, it is plausible that it would exert similar inhibitory effects on these inflammatory pathways.
Role in Menthol-Induced Energy Expenditure and Weight Gain Prevention
Studies have investigated the involvement of glucagon in the preventive effect of menthol (B31143) against high-fat diet-induced obesity in mice, and this compound has been used as a tool to explore this mechanism. researchgate.netnih.govresearchgate.netnih.gov Menthol administration has been shown to increase serum glucagon concentration and prevent weight gain, insulin (B600854) resistance, and adipose tissue hypertrophy in high-fat diet-fed animals. researchgate.netnih.govresearchgate.netnih.gov The metabolic changes observed in the liver and adipose tissue mirrored the known effects of glucagon, such as increased glycogenolysis and gluconeogenesis in the liver and enhanced thermogenic activity of adipose tissue. researchgate.netnih.govresearchgate.netnih.gov
In vitro studies using mature 3T3L1 adipocytes treated with serum from menthol-treated mice showed increased energy expenditure markers. researchgate.netnih.govresearchgate.netnih.gov This increase was prevented in the presence of the non-competitive glucagon receptor antagonist, this compound, indicating that the menthol-induced increase in serum glucagon was responsible for the observed increase in energy expenditure phenotype. researchgate.netnih.govresearchgate.netnih.gov This research provides evidence that glucagon plays an important role in the preventive effect of menthol against high-fat diet-induced weight gain and related complications, with this compound being used to demonstrate the glucagon-mediated nature of this effect. researchgate.netnih.govresearchgate.netnih.gov
Effects on β-cell [Ca²⁺]i Dynamics
Intracellular calcium concentration ([Ca²⁺]i) dynamics play a crucial role in pancreatic beta-cell function, particularly in glucose-stimulated insulin secretion. frontiersin.orgmdpi.com Studies have explored the effects of glucagon and glucagon receptor antagonists on beta-cell [Ca²⁺]i dynamics.
This compound has been used in studies investigating beta-cell [Ca²⁺]i dynamics. researchgate.netnih.govnih.gov In one study, this compound (4 mmol/l) was applied topically to transplanted islets in transgenic mice to evaluate the in vivo effect of glucagon on beta-cell [Ca²⁺]i dynamics. researchgate.netnih.govnih.gov Human islets from non-diabetic individuals have also been cultured in the presence or absence of this compound to evaluate its effects on [Ca²⁺]i dynamics in vitro. researchgate.netnih.govnih.gov
These studies aim to understand how glucagon signaling, and its inhibition by compounds like this compound, influences the complex calcium oscillations and coordination within beta cells that are essential for proper insulin secretion. researchgate.netnih.govnih.gov The findings from such research contribute to understanding beta-cell adaptation and dysfunction in conditions like prediabetes. researchgate.netnih.govnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial in the discovery and optimization of drug candidates, including glucagon receptor antagonists like this compound. nih.govnih.gov These studies involve systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity.
This compound is a representative compound from a series of triarylimidazole and triaryl-pyrrole derivatives that were investigated for their selective binding affinity for the glucagon receptor (GCGR). researchgate.netnih.govnih.gov SAR studies on 2-pyridyl-3,5-diaryl pyrroles, the class of compounds to which this compound belongs, were conducted to identify potent and selective glucagon antagonists. nih.gov
This compound (compound 49 in one study) emerged from these efforts as a potent and selective antagonist of glucagon, with a K(_\text{b}) of 25 nM. nih.gov It inhibited the binding of radiolabeled glucagon to GCGR with an IC50 value of 3.7 nmol/L, while showing no effect on the binding of labeled GLP-1 to GLP-1R at much higher concentrations (up to 10 μmol/L), demonstrating its selectivity. nih.gov These SAR studies were instrumental in the identification and characterization of this compound as a promising glucagon receptor antagonist. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic Considerations
This compound is characterized as a potent, selective, and non-competitive antagonist of the glucagon receptor (GCGR) medchemexpress.com. Its pharmacological activity has been investigated through various in vitro and in vivo studies, providing insights into its pharmacokinetic and pharmacodynamic properties.
Pharmacodynamically, this compound exhibits high binding affinity for the human glucagon receptor, with an IC₅₀ value of 3.7 nM nih.gov. It demonstrates moderate affinity for murine and canine GCGRs, with IC₅₀ values of 63 nM and 60 nM, respectively . In contrast, it shows poor affinity for rat, guinea pig, and rabbit glucagon receptors (IC₅₀ > 1 μM) .
Functional studies have shown that this compound inhibits glucagon-stimulated cAMP synthesis. In Chinese hamster ovary (CHO) cells expressing the human GCGR, this compound inhibits glucagon-stimulated cAMP synthesis with an IC₅₀ of 41 nM medchemexpress.com. It also blocks cAMP formation stimulated by glucagon in murine liver membranes medchemexpress.com. This compound increases the apparent EC₅₀ for glucagon stimulation of adenylyl cyclase in CHO cells expressing the human GCGR and decreases the maximal glucagon stimulation observed, with a Kb of 25 nM, suggesting a non-competitive antagonism of glucagon action medchemexpress.comnih.govresearchgate.net. The inclusion of this compound increases the rate of dissociation of labeled glucagon from the receptor, further confirming its non-competitive antagonist behavior nih.govresearchgate.net.
The binding site of this compound appears to be distinct from that of glucagon. Studies have identified putative transmembrane domain residues, phenylalanine 184 (transmembrane domain 2) and tyrosine 239 (transmembrane domain 3), where substitution by alanine (B10760859) reduces the affinity of this compound significantly (46-fold and 4.5-fold, respectively) without altering the binding of labeled glucagon nih.gov. This suggests that this compound interacts with the transmembrane core of the receptor nih.gov.
In vivo studies have indicated that this compound is orally active . In mice, this compound has been shown to inhibit glucagon-induced increases in the hepatic levels of inflammatory markers such as NOD-like receptor protein 3 (NLRP3), phosphorylated NF-κB, and phosphorylated Stat3 caymanchem.com. It also prevents glucagon-induced increases in IL-1β and IL-6 levels in, and levels secreted from, HepG2 cells caymanchem.com. Furthermore, this compound inhibits glucagon-induced increases in the mRNA encoding complement 3 (C3), C-reactive protein (CRP), and fibrinogen in HepG2 cells caymanchem.com.
In the liver of L-G6pc-/- mice, oral administration of this compound (50 mg/kg) decreased Pck1 mRNA expression by half within 6 hours, demonstrating its efficiency in suppressing glucagon signaling medchemexpress.comtargetmol.com. It also prevented the increase of G6pc expression in the kidneys and intestine of 6-hour fasted L-G6pc-/- mice, aligning with glucagon's role in inducing extrahepatic gluconeogenesis medchemexpress.comtargetmol.com.
Studies investigating the glucagonostatic effects of GLP-1(9-36) in isolated mouse and human islets have utilized this compound as a tool to explore the involvement of the glucagon receptor. The inhibitory effect of GLP-1(9-36) on glucagon secretion was prevented in the presence of this compound, suggesting that GLP-1(9-36) may activate glucagon receptors biorxiv.org.
Pharmacokinetic properties, such as oral bioavailability, have been noted . While specific detailed pharmacokinetic parameters (like absorption rates, distribution volumes, metabolism pathways, or excretion routes) were not extensively detailed in the provided snippets beyond its oral activity and some ADME predictions in comparison studies , its effectiveness in inhibiting hepatic and extrahepatic glucagon signaling in vivo after oral administration underscores its absorption and distribution to target tissues medchemexpress.comtargetmol.com. Predicted ADME properties in one comparative in silico study included a logP greater than 5, which is outside the recommended range for Lipinski's rule of 5 for oral absorption, although the compound is reported as orally active zhanggroup.org.
Binding Affinity Data
| Receptor Source | IC₅₀ (nM) |
|---|---|
| Human GCGR | 3.7 |
| Murine GCGR | 63 |
| Canine GCGR | 60 |
| Rat GCGR | > 1000 |
| Guinea Pig GCGR | > 1000 |
| Rabbit GCGR | > 1000 |
Functional Activity Data (Inhibition of cAMP Synthesis)
| Cell/Membrane Source | Stimulus | IC₅₀ (nM) |
|---|---|---|
| CHO cells expressing human hGR | Glucagon | 41 |
| Murine liver membranes | Glucagon | Blocked |
In Vivo Effects in Mice
| Target/Marker | Effect of this compound (Oral) |
|---|---|
| Hepatic NLRP3 levels | Inhibited increase |
| Hepatic phosphorylated NF-κB levels | Inhibited increase |
| Hepatic phosphorylated Stat3 levels | Inhibited increase |
| HepG2 cell IL-1β and IL-6 levels (glucagon-induced) | Prevented increase |
| HepG2 cell C3 mRNA (glucagon-induced) | Inhibited increase |
| HepG2 cell CRP mRNA (glucagon-induced) | Inhibited increase |
| HepG2 cell Fibrinogen mRNA (glucagon-induced) | Inhibited increase |
| Hepatic Pck1 mRNA in L-G6pc-/- mice | Decreased by half (6h) |
| Renal G6pc expression in L-G6pc-/- mice | Prevented increase |
| Intestinal G6pc expression in L-G6pc-/- mice | Prevented increase |
Applications in Disease Models and Therapeutic Development
Diabetes Mellitus Type 2 (T2DM) Research
T2DM is characterized by impaired insulin (B600854) action and often accompanied by excessive glucagon (B607659) secretion, leading to hyperglycemia. longdom.orgresearchgate.net Targeting the glucagon signaling pathway with antagonists like L-168049 has been investigated as a means to improve glycemic control in T2DM models. longdom.orgresearchgate.net
Targeting Hyperglucagonemia in T2DM
Hyperglucagonemia, or elevated levels of glucagon in the blood, is a consistent feature in patients with T2DM and contributes to the hyperglycemic state. nih.govresearchgate.net Glucagon receptor antagonists, including this compound, have been shown to reduce the hyperglycemia associated with exogenous glucagon administration in both normal and diabetic subjects. researchgate.net Studies in mouse islets have shown that this compound can abolish the glucagonostatic effect of GLP-1(9-36), a metabolite of GLP-1 that can activate glucagon receptors and inhibit glucagon secretion. researchgate.netbiorxiv.orgbiorxiv.org This suggests that this compound effectively blocks the action of glucagon at its receptor, which is a key factor in counteracting hyperglucagonemia.
Control of Hepatic Glucose Production
Glucagon's primary role in glucose homeostasis is to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis, thereby increasing blood glucose levels. longdom.orgnih.govresearchgate.net Blocking the glucagon receptor with antagonists aims to control this overproduction of glucose by the liver. longdom.orgresearchgate.net In the liver of L-G6pc−/− mice, a model used to study glucose metabolism, administration of this compound (50 mg/kg body; p.o.) reduced the expression of Pck1 mRNA by half within 6 hours, demonstrating the effectiveness of glucagon signaling suppression. medchemexpress.comtargetmol.comnih.gov Pck1 is a key enzyme involved in gluconeogenesis. nih.gov
Improvement of Glucose Tolerance
Improving glucose tolerance is a critical goal in T2DM treatment. Studies have indicated that modulating glucagon receptor activity can impact glucose tolerance. While some studies on related glucagon receptor antagonists or antibodies have shown improvements in glucose tolerance in diabetic mouse models nih.gov, direct detailed findings specifically on this compound's impact on glucose tolerance in the search results are limited within the provided context. However, the mechanism of action of this compound in reducing hepatic glucose production and potentially influencing glucagon levels suggests a likely benefit in improving glucose handling.
Obesity and Metabolic Disorders
Glucagon and its receptor also play a role in energy metabolism beyond glucose regulation, influencing lipid metabolism, energy expenditure, and appetite. nih.govresearchgate.net Targeting the glucagon receptor has been explored for its potential in managing obesity and related metabolic disorders. nih.gov
Role in Energy Expenditure Regulation
Glucagon mediated mechanisms have been shown to play a clinically significant role in energy expenditure. frontiersin.orgnih.govnih.govresearchgate.net Studies investigating the effect of menthol (B31143), a TRPM8 modulator, on high-fat diet-induced obesity in mice provided evidence for glucagon's involvement in energy expenditure. frontiersin.orgnih.govnih.govresearchgate.net In-vitro treatment of serum from menthol-treated mice increased energy expenditure markers in mature 3T3L1 adipocytes. frontiersin.orgnih.govnih.govresearchgate.net This effect was prevented in the presence of the non-competitive glucagon receptor antagonist, this compound, indicating that the menthol-induced increase in serum glucagon was responsible for the observed increase in energy expenditure phenotype. frontiersin.orgnih.govnih.govresearchgate.net This suggests that this compound, by blocking the glucagon receptor, can modulate glucagon-mediated energy expenditure.
Prevention of High-Fat Diet-Induced Weight Gain
Chronic administration of menthol to high-fat diet-fed animals prevented weight gain, insulin resistance, adipose tissue hypertrophy, and triacylglycerol deposition in the liver. frontiersin.orgnih.govnih.gov These metabolic alterations mirrored the known effects of glucagon, such as increased glycogenolysis and gluconeogenesis in the liver, and enhanced thermogenic activity of adipose tissue. frontiersin.orgnih.govnih.gov The finding that this compound prevented the increase in energy expenditure markers induced by glucagon-containing serum from menthol-treated mice frontiersin.orgnih.govnih.govresearchgate.net supports the role of glucagon in the preventive effect of menthol against high-fat diet-induced weight gain. This indirectly suggests that blocking the glucagon receptor with a compound like this compound could potentially influence weight gain in the context of a high-fat diet by affecting energy expenditure pathways.
Mahvash Disease (Glucagon Receptor Mutation)
Mahvash disease is a rare autosomal recessive hereditary disorder caused by inactivating mutations in the glucagon receptor gene (GCGR). researchgate.net This leads to significant pancreatic hyperglucagonemia, resulting in alpha-cell hyperplasia and sometimes hypoglycemia. researchgate.net A homozygous inactivating P86S mutation of the glucagon receptor has been identified as a cause of Mahvash disease, characterized by hyperglucagonemia, pancreatic alpha-cell hyperplasia, and pancreatic neuroendocrine tumors. bioscientifica.comnih.govresearchgate.net The decreased activity of the P86S mutant (P86S) is attributed to abnormal receptor localization to the endoplasmic reticulum (ER) and defective interaction with glucagon. bioscientifica.comnih.govresearchgate.net
Rescue of Pathogenic Mutant Glucagon Receptor (P86S)
Research has explored whether the pathogenic P86S mutant glucagon receptor can be trafficked to the plasma membrane by pharmacological chaperones as a potential therapeutic strategy for Mahvash disease. bioscientifica.comnih.govresearchgate.net Studies using enhanced green fluorescent protein-tagged P86S stably expressed in HEK 293 cells showed that incubation at 27°C largely restored normal plasma membrane localization and processing of P86S. bioscientifica.comnih.govresearchgate.net ER stressors like thapsigargin (B1683126) and curcumin (B1669340) also partially rescued P86S. bioscientifica.comnih.govresearchgate.net
The lipophilic GCGR antagonist this compound was also found to partially rescue the P86S mutant glucagon receptor, leading to its plasma membrane localization in some cells. bioscientifica.comnih.govresearchgate.net
Pharmacological Chaperone Activity
This compound has demonstrated pharmacological chaperone activity for the pathogenic P86S mutant glucagon receptor. bioscientifica.comnih.govresearchgate.net By promoting the trafficking of the misfolded P86S receptor from the endoplasmic reticulum to the plasma membrane, this compound helps to restore some level of functional receptor expression at the cell surface. bioscientifica.comnih.govresearchgate.net The rescued P86S receptor showed increased glucagon-stimulated cAMP production and was internalized by glucagon, indicating a partial restoration of its signaling capability. bioscientifica.comnih.govresearchgate.net This provides proof-of-principle evidence that Mahvash disease could potentially be treated with pharmacological chaperones like this compound. bioscientifica.comnih.govresearchgate.net
Investigation of Glucagon Signaling in Specific Tissues/Organs
Glucagon exerts its primary metabolic effects through the glucagon receptor (GCGR), which is expressed in various tissues. guidetopharmacology.org this compound, as a GCGR antagonist, has been utilized to investigate glucagon signaling in specific tissues and its contribution to various physiological processes.
Liver
The liver is a major target organ for glucagon, where it primarily promotes glycogenolysis and gluconeogenesis, leading to increased hepatic glucose production. researchgate.net this compound has been used to study the effects of blocking glucagon signaling in the liver. It inhibits glucagon-stimulated cAMP synthesis in murine liver membranes. medchemexpress.com
In HepG2 cells, a human liver cancer cell line, this compound prevents glucagon-induced increases in IL-1β and IL-6 levels, as well as the mRNA encoding complement 3 (C3), C-reactive protein (CRP), and fibrinogen. caymanchem.com In vivo studies in mice have shown that this compound inhibits glucagon-induced increases in hepatic levels of NOD-like receptor protein 3 (NLRP3), phosphorylated NF-κB, and phosphorylated Stat3. caymanchem.com In L-G6pc-/- mice, this compound administration reduced Pck1 mRNA expression in the liver, demonstrating the suppression of glucagon signaling efficiency. medchemexpress.comtargetmol.com
Adipose Tissue
Glucagon also influences adipose tissue, including promoting lipolysis and enhancing the thermogenic activity of white and brown adipose tissue. researchgate.netnih.govfrontiersin.orgresearchgate.net this compound has been used to investigate the role of glucagon signaling in adipose tissue. Studies have shown that this compound can prevent the increase in energy expenditure markers in mature 3T3L1 adipocytes treated with serum from menthol-treated mice, indicating that the menthol-induced increase in serum glucagon is responsible for this effect. researchgate.netnih.govfrontiersin.orgresearchgate.net This suggests that this compound can block glucagon-mediated effects in adipose tissue related to energy expenditure. researchgate.netnih.govfrontiersin.orgresearchgate.net
Pancreatic Islets and Beta-Cell Function
Glucagon, secreted by pancreatic alpha cells, plays a role in regulating insulin secretion from beta cells within the pancreatic islets. nih.govoup.com this compound has been employed to investigate the paracrine interactions within the pancreatic islet. Studies using in vitro perifusion of human islets have shown that this compound can decrease insulin secretion stimulated by step increases in glucose concentration. nih.gov This suggests that glucagon input influences insulin secretion from human beta cells. nih.gov
In mice transplanted with human islets, injection of this compound increased glycemia and decreased plasma human insulin levels, further supporting the importance of alpha-to-beta cell communication and the influence of glucagon signaling on human islet function in vivo. nih.govfrontiersin.org this compound has also been used to study the effects of GLP-1(9-36) on PKA activity and glucagon secretion in alpha cells, indicating its utility in dissecting intra-islet signaling pathways. researchgate.net
Summary of this compound Effects in Tissues
| Tissue | Observed Effect of this compound | Relevant Citations |
| Liver | Inhibits glucagon-stimulated cAMP synthesis. Prevents glucagon-induced inflammatory markers. Reduces Pck1 mRNA expression. | medchemexpress.comcaymanchem.comtargetmol.com |
| Adipose Tissue | Prevents glucagon-mediated increases in energy expenditure markers in adipocytes. | researchgate.netnih.govfrontiersin.orgresearchgate.net |
| Pancreatic Islets | Decreases glucose-stimulated insulin secretion from human islets. Influences alpha-to-beta cell communication. | nih.govfrontiersin.orgresearchgate.net |
Kidney and Intestine in Gluconeogenesis
Research has explored the role of this compound in modulating gluconeogenesis in extrahepatic tissues, such as the kidneys and intestine. Gluconeogenesis, the process of glucose production from non-carbohydrate precursors, is primarily associated with the liver, but the kidneys and intestine also contribute, particularly during fasting or under specific dietary conditions. nih.govresearchgate.netresearchgate.net
Studies in mouse models with inducible liver-specific deletion of the glucose-6-phosphatase gene (L-G6pc−/− mice) have demonstrated a compensatory induction of gluconeogenesis in the kidneys and intestine during fasting. nih.govresearchgate.net This extrahepatic glucose production is influenced by factors including glucagon. nih.govresearchgate.net
To investigate the dependence of this extrahepatic gluconeogenesis on glucagon signaling, researchers administered the glucagon receptor antagonist this compound to L-G6pc−/− mice. nih.govmusechem.com Administration of this compound (50 mg/kg body weight, orally) prevented the increase in the expression of the gluconeogenic enzyme glucose-6-phosphatase (G6pc) in both the kidneys and intestine of 6-hour fasted L-G6pc−/− mice. nih.govresearchgate.netmusechem.com This finding supports the role of glucagon in inducing extrahepatic gluconeogenesis in these organs. nih.govmusechem.com
In the liver of L-G6pc−/− mice, this compound administration also reduced the expression of phosphoenolpyruvate (B93156) carboxykinase 1 (Pck1) mRNA, another key enzyme in gluconeogenesis, by half within 6 hours, indicating effective suppression of glucagon signaling. musechem.commedchemexpress.com
These data highlight the potential of glucagon receptor antagonism, via compounds like this compound, to influence glucose production in extrahepatic tissues, which could be relevant in conditions of altered glucose homeostasis.
Table 1: Effect of this compound on Gluconeogenic Gene Expression in L-G6pc−/− Mice (6h Fasted)
| Organ | Gene Expression (mRNA level relative to Rpl19) | Untreated L-G6pc−/− Mice | This compound Treated L-G6pc−/− Mice | Significance |
| Kidney | G6pc | Increased | Prevented Increase | Significant |
| Intestine | G6pc | Increased | Prevented Increase | Significant |
| Liver | Pck1 | - | Reduced by half | Significant |
Note: Data is based on observations in 6-hour fasted L-G6pc−/− mice. nih.govresearchgate.netmusechem.commedchemexpress.com
Gustatory System and Sweet Taste Responsiveness
Research suggests that glucagon signaling plays a role in modulating taste responsiveness, particularly sweet taste. researchgate.netnih.govnih.gov The gustatory system provides crucial information about food quality and nutritional value, and its function can be modulated by physiological mechanisms related to metabolic status. researchgate.netnih.gov
Studies using behavioral taste tests in mice have indicated that disruption of glucagon signaling affects responsiveness to sweet stimuli. researchgate.netnih.govnih.gov Mice lacking mature glucagon showed significantly reduced responsiveness to sucrose (B13894) compared to wild-type littermates. researchgate.netnih.govnih.gov
Pharmacological disruption of glucagon signaling using the glucagon receptor antagonist this compound has yielded similar results. researchgate.netnih.govnih.gov Acute and local application of this compound to the tongues of mice reduced behavioral responses to sucrose. researchgate.netnih.govnih.gov When mice were presented with increasing concentrations of sucrose along with 1 µM this compound in the taste solution, they showed a significant decrease in taste responsiveness compared to vehicle-treated controls. nih.gov This was accompanied by an increase in the EC50 for sucrose, indicating a reduced sensitivity to the sweet stimulus. nih.gov
Glucagon and its receptor (GlucR) have been found to be coexpressed in a subset of mouse taste receptor cells, many of which also express the T1R3 taste receptor, known to be involved in sweet taste. researchgate.netnih.gov This local signaling within the gustatory epithelium appears to enhance or maintain sweet taste responsiveness. researchgate.netnih.govnih.gov
Table 2: Effect of this compound on Sucrose Taste Responsiveness in Mice
| Treatment | Sucrose Taste Responsiveness (vs. Vehicle) | EC50 for Sucrose (mM) | Significance (Responsiveness) | Significance (EC50) |
| This compound (1 µM) | Significantly Decreased | 174 | P=0.02 | P=0.04 |
| Vehicle | - | 130 | - | - |
Note: Data is based on behavioral taste tests in mice with 1 µM this compound in the taste solution. nih.gov
Cardiovascular System
Research indicates the presence of glucagon receptors in the mammalian heart, suggesting a potential role for glucagon signaling in cardiovascular function. nih.gov Studies have reported glucagon receptor mRNA expression in the rat and mouse heart. nih.gov The protein sequence identity between the human and mouse glucagon receptors is approximately 80%, which may lead to species differences in receptor function. nih.gov
Glucagon is commonly thought to increase myocardial contraction and heart rate. e-enm.org While the primary target organ for glucagon's metabolic effects is the liver, its receptor is also expressed in other tissues, including the heart. nih.gove-enm.org
This compound is identified as a non-peptide antagonist of the human glucagon receptor with an IC50 of 3.7 nM. medchemexpress.comnih.govtocris.comcaymanchem.comtargetmol.com It also shows moderate affinity for murine and canine glucagon receptors. medchemexpress.comtocris.comtargetmol.com Antagonists selective for glucagon receptors, such as this compound, could be used to study the direct effects of glucagon signaling on cardiac function. nih.gov
Research into the specific effects of this compound on the cardiovascular system is ongoing, particularly in delineating the role of glucagon signaling in cardiac contractility and heart rate, and whether effects observed with glucagon are mediated through glucagon receptors or potentially other receptors like GLP-1 receptors at higher concentrations. nih.gov
Table 3: this compound Affinity for Glucagon Receptors
| Receptor Source | Species | Affinity (IC50) |
| Glucagon Receptor | Human | 3.7 nM |
| Glucagon Receptor | Murine | 63 nM |
| Glucagon Receptor | Canine | 60 nM |
| Glucagon Receptor | Rat | > 1 µM |
| Glucagon Receptor | Guinea Pig | > 1 µM |
| Glucagon Receptor | Rabbit | > 1 µM |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of glucagon binding or activity. medchemexpress.comtocris.comtargetmol.com
Advanced Research Methodologies Employing L 168049
In Vivo Glucagon (B607659) Receptor Occupancy Assays
In vivo glucagon receptor occupancy assays are crucial for understanding how effectively an antagonist binds to its target receptor within a living organism. L-168049 has been employed in such assays, particularly in mouse models expressing the human glucagon receptor (hGCGR mice). nih.govresearchgate.net These studies utilize radiolabeled glucagon as a tracer to measure the extent to which this compound occupies the glucagon receptor in different tissues, predominantly the liver. nih.gov
Research using this methodology has demonstrated a correlation between the level of hepatic glucagon receptor occupancy by non-peptidyl antagonists, including this compound or similar compounds, and their ability to diminish exogenous glucagon-induced blood glucose elevation in mice. nih.govresearchgate.net For instance, studies have shown that a certain percentage of receptor occupancy is required to observe a significant glucose-lowering effect. nih.govresearchgate.net
Data from these assays can be presented in tables showing the relationship between administered dose, receptor occupancy percentage, and the effect on blood glucose levels.
| Compound | Dose (mg/kg) | Route of Administration | Hepatic Receptor Occupancy (%) | Effect on Exogenous Glucagon-Induced Glucose Elevation | Source |
| Compound A | 3 | Oral (p.o.) | ~39 | No significant effect | nih.gov |
| Compound A | 10 | Oral (p.o.) | 65-70 | Significantly diminished | nih.gov |
| Compound A | 30 | Oral (p.o.) | 65-70 | Significantly diminished | nih.gov |
| des-His-glucagon | 2 | Intraperitoneal (i.p.) | ~78 | Blocked | nih.gov |
These findings provide direct evidence that non-peptidyl glucagon receptor antagonists bind to the hepatic glucagon receptor in vivo and that a certain threshold of receptor occupancy is necessary for their glucose-lowering efficacy. nih.govresearchgate.net
Fluorescence Imaging and Western Blotting for Receptor Localization
Fluorescence imaging and Western blotting are techniques used to investigate the cellular localization and expression levels of proteins, including receptors. This compound has been utilized in conjunction with these methods to study the localization of the glucagon receptor, particularly in the context of naturally occurring or engineered receptor mutations. bioscientifica.comresearchgate.net
For example, studies investigating a pathogenic mutant human glucagon receptor (P86S) that exhibits abnormal localization to the endoplasmic reticulum (ER) have employed fluorescence imaging of enhanced green fluorescent protein (EGFP)-tagged receptors expressed in cell lines like HEK 293 cells. bioscientifica.comresearchgate.netnih.gov These studies aimed to determine if pharmacological chaperones, including this compound, could rescue the misfolded receptor and promote its trafficking to the plasma membrane. bioscientifica.comresearchgate.netnih.gov
Fluorescence microscopy images visually demonstrate the distribution of the tagged receptor within the cell under different treatment conditions. Western blotting is used to assess the maturation and total expression levels of the receptor protein. bioscientifica.comnih.gov
Research has shown that this compound treatment partially rescued the P86S mutant GCGR, leading to some plasma membrane localization. bioscientifica.comresearchgate.net Western blotting in such studies can reveal changes in the processing of the receptor, indicating improved folding and trafficking. bioscientifica.com
Cryo-Electron Microscopy (Cryo-EM) Studies of GCGR Complex
Cryo-Electron Microscopy (Cryo-EM) has become a powerful tool for determining the high-resolution structures of membrane proteins, including G protein-coupled receptors (GPCRs) like the glucagon receptor (GCGR), often in complex with their ligands and signaling partners. While this compound itself might not always be the directly bound ligand in the final reported cryo-EM structure, it has been used during the purification process of GCGR for structural studies. biorxiv.orgresearchgate.net
The presence of antagonists like this compound during receptor purification can help stabilize specific conformational states of the receptor, which is beneficial for obtaining high-quality samples for Cryo-EM analysis. biorxiv.orgresearchgate.net These structural studies, often involving the GCGR in complex with agonists and the Gs protein, provide critical insights into the molecular mechanisms of receptor activation and G protein coupling. biorxiv.orgresearchgate.netnih.govnih.gov
Computational Modeling and Simulation of Receptor Activation
Computational modeling and simulation techniques, such as molecular docking and molecular dynamics simulations, are widely used to predict and analyze the interactions between ligands and receptors and to understand the dynamic behavior of receptor activation. This compound, as a known GCGR antagonist, has been included in computational studies. longdom.org
Molecular docking studies can predict the binding pose and affinity of this compound within the binding site of the glucagon receptor. longdom.org These studies help identify the key residues involved in the interaction between the antagonist and the receptor. longdom.org
Molecular dynamics simulations can provide insights into the stability of the receptor-ligand complex and the conformational changes of the receptor upon ligand binding. While the focus might be on novel potential antagonists, comparisons are often made with known compounds like this compound. longdom.org
Computational studies have analyzed the binding efficiency and interactions of various compounds, including this compound, with the GCGR. longdom.org Data from docking studies can be presented in tables showing docking scores and predicted interactions.
| Compound | Docking Score (Glide GScore) | Source |
| L-168,049 | -5.34 | longdom.org |
| STOCK1N82694 | -9.70 | longdom.org |
| NNC 25-0926 | -8.12 | longdom.org |
| BAY 27-9955 | -6.21 | longdom.org |
These computational approaches complement experimental data by providing a molecular-level understanding of how this compound interacts with the glucagon receptor and how this interaction might lead to its antagonistic effect. longdom.org
Use in Compound Libraries for High-Throughput Screening
This compound is a well-characterized glucagon receptor antagonist and, as such, is often included in compound libraries used for High-Throughput Screening (HTS). tocris.comfrontiersin.orgresearchgate.net HTS is a method used to rapidly test a large number of chemical compounds for their biological activity against a specific target, such as the glucagon receptor.
Compound libraries are collections of diverse chemical structures. medchemexpress.comstanford.eduku.edu Including known active compounds like this compound in these libraries serves several purposes in HTS campaigns targeting the GCGR. It can be used as a positive control to validate the assay, ensuring that the screening system is capable of detecting glucagon receptor antagonism. rndsystems.com Additionally, the known activity and properties of this compound can serve as a benchmark for evaluating the potency and efficacy of novel compounds identified during the screening process. portico.org
This compound's inclusion in libraries like the Tocriscreen 2.0 Max highlights its value as a reference compound for researchers screening for glucagon receptor modulators. tocris.com While the specific results of HTS campaigns using libraries containing this compound would vary depending on the library composition and the assay design, its presence facilitates the identification and characterization of new potential GCGR antagonists. tocris.comfrontiersin.orgresearchgate.net
Compound libraries used in HTS can contain hundreds of thousands to millions of diverse compounds. medchemexpress.comku.edu The inclusion of established antagonists like this compound is a standard practice to ensure the robustness and reliability of the screening process.
Future Directions and Unanswered Questions
Elucidating Full Spectrum of Downstream Signaling Pathways
The primary signaling pathway activated by glucagon (B607659) binding to GCGR involves the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP levels, leading to protein kinase A (PKA) activation. L-168049 is known to inhibit glucagon-stimulated cAMP synthesis in cells expressing human GCGR. tocris.com However, the full spectrum of downstream signaling pathways modulated by GCGR antagonism with this compound warrants further investigation.
Beyond the canonical cAMP/PKA pathway, GCGR can also couple to other G proteins, such as Gαi and, to a lesser extent, Gαq, which can influence different intracellular cascades. medchemexpress.com Research indicates that glucagon can induce the hepatic expression of inflammatory markers, including IL-1β and IL-6, and increase the mRNA encoding complement 3 (C3), C-reactive protein (CRP), and fibrinogen in HepG2 cells. This compound has been shown to prevent these glucagon-induced increases in inflammatory markers and acute phase reactants in HepG2 cells at a concentration of 3.7 nM. caymanchem.com In vivo studies in mice have also demonstrated that this compound inhibits glucagon-induced increases in hepatic levels of NOD-like receptor protein 3 (NLRP3), phosphorylated NF-κB, and phosphorylated Stat3. caymanchem.com
Further studies are needed to comprehensively map all the signaling nodes and pathways affected by this compound-mediated GCGR blockade. This includes exploring its impact on pathways like the phosphatidylinositol-calcium second messenger system, which GCGR can also engage. medchemexpress.com Understanding these broader effects is crucial for fully appreciating the cellular and physiological consequences of GCGR antagonism and identifying potential off-target or pleiotropic effects.
Exploration of Species-Specific Receptor Antagonism for Translational Research
A significant finding regarding this compound is its observed species-specific affinity for the glucagon receptor. This compound demonstrates high affinity for the human GCGR, with an IC₅₀ of 3.7 nM. tocris.commedchemexpress.com However, its affinity is considerably lower for GCGR from other species, such as murine and canine receptors (IC₅₀ values of 63 nM and 60 nM, respectively), and notably poor for rat, guinea pig, and rabbit glucagon receptors (IC₅₀ > 1 μM). tocris.com
This species specificity presents both challenges and opportunities for translational research. While it highlights the importance of using appropriate models for studying human GCGR antagonism, it also means that findings in commonly used rodent models may not fully reflect the effects observed in humans. tocris.comresearchgate.net
Future research should focus on:
Detailed comparative studies of this compound binding kinetics and functional antagonism across a wider range of species, including non-human primates, to better inform the selection of relevant animal models for preclinical studies.
Investigating the structural basis for the observed species specificity through techniques like site-directed mutagenesis and co-crystallography to identify the key amino acid differences in the GCGR binding site that account for the varying affinities.
Developing or identifying animal models that more closely mimic the human GCGR response to this compound to enhance the translatability of preclinical findings.
Understanding the nuances of species-specific antagonism is critical for accurately interpreting preclinical data and designing effective translational studies for potential therapeutic applications.
Table 1: this compound Affinity for Glucagon Receptor Across Species
| Species | GCGR Affinity (IC₅₀) |
| Human | 3.7 nM |
| Murine | 63 nM |
| Canine | 60 nM |
| Rat | > 1 μM |
| Guinea Pig | > 1 μM |
| Rabbit | > 1 μM |
Note: Data compiled from cited sources. tocris.com
Further Investigation of Allosteric Modulation of GCGR
This compound is characterized as a non-competitive antagonist of the human glucagon receptor. tocris.com Non-competitive antagonists can act either orthosterically (binding to the same site as the agonist but in a manner that prevents activation) or allosterically (binding to a different site on the receptor to modulate its activity). Some sources suggest that this compound may act as an allosteric antagonist. nih.gov An allosteric mechanism of action can offer potential advantages, such as pathway-specific modulation and a ceiling effect on the response, potentially reducing the risk of excessive glucose lowering.
Research into the allosteric modulation of GCGR is an active area. For instance, studies have identified antibodies and small molecules that act as allosteric modulators of GCGR, interacting with sites outside the main glucagon binding cleft, including the extracellular domain (ECD) and transmembrane core. nih.gov this compound has been noted to interact with the transmembrane core of the receptor, distinguishing it from some allosteric antibodies that target the ECD. nih.govresearchgate.net
Future investigations should aim to:
Confirm definitively whether this compound's non-competitive antagonism is mediated through an allosteric mechanism and precisely map its binding site on the GCGR.
Characterize the detailed kinetic and mechanistic aspects of its interaction with the receptor, including its effects on receptor conformation and coupling to different signaling proteins.
Explore the potential for developing new GCGR modulators, building upon the understanding of this compound's interaction, that selectively target allosteric sites to achieve desired pharmacological profiles.
A deeper understanding of this compound's potential allosteric properties and the broader landscape of GCGR allosteric modulation could pave the way for the development of novel and more finely tuned therapeutic agents.
Table 2: GCGR Modulation Mechanisms
| Modulator Type | Example(s) | Binding Site(s) | Potential Advantages |
| Competitive Antagonist | [Des-His1,Glu9]-Glucagon amide | Orthosteric (Glucagon binding cleft) | Directly blocks agonist binding |
| Non-Competitive Antagonist | This compound | Potentially Allosteric (Transmembrane core suggested) nih.govresearchgate.net | Can modulate receptor activity without directly competing for the orthosteric site; potential for pathway-specific effects |
| Allosteric Antibody | mAb7 | Extracellular Domain (ECD) nih.gov | Can provide unique mechanisms of inhibition |
| Negative Allosteric Modulator | NNC 0640 | Allosteric site (Transmembrane domain) nih.govguidetopharmacology.org | Modulates receptor activity from a distinct site |
Q & A
Q. What is the pharmacological profile of L-168049, and how does its selectivity for the glucagon receptor compare across species?
this compound is a selective, non-competitive human glucagon receptor antagonist with IC₅₀ values of 3.7 nM (human), 63 nM (rat), and 60 nM (canine) . Researchers must account for species-specific variability when extrapolating preclinical data. For example, its lower potency in rodents suggests that in vivo studies in mice/rats may require higher doses or alternative models to mimic human responses. Methodologically, cross-species comparisons should include receptor binding assays under standardized conditions (e.g., pH, temperature) and orthogonal validation (e.g., cAMP inhibition assays) .
Q. How should researchers design experiments to evaluate this compound’s antagonistic activity in vitro?
A robust in vitro protocol includes:
- Dose-response curves : Test this compound across a logarithmic concentration range (e.g., 0.1–1000 nM) to calculate IC₅₀ values .
- Control groups : Use DMSO as a vehicle control and compare with known glucagon receptor antagonists (e.g., compound 15 in ) .
- Endpoint selection : Measure cAMP inhibition as a primary endpoint, as glucagon receptor antagonism typically disrupts Gαs-mediated signaling .
- Reproducibility : Triplicate measurements and independent experimental repeats are critical to address variability in cell-based assays .
Q. What are the key criteria for confirming this compound’s selectivity as a glucagon receptor antagonist?
To validate selectivity:
- Off-target screening : Test this compound against related receptors (e.g., GLP-1, GIP receptors) at concentrations ≥10× IC₅₀ .
- Functional assays : Compare its effects in glucagon receptor knockout models vs. wild-type cells .
- Structural analysis : Leverage crystallographic data (if available) to verify binding specificity to the glucagon receptor’s allosteric site .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s concentration-dependent effects on cAMP modulation?
and highlight paradoxical cAMP responses: this compound enhances cAMP generation at high GLP-1(9-36) concentrations but suppresses it at lower levels. To address this:
- Mechanistic studies : Use phosphodiesterase inhibitors or GTPγS (a non-hydrolyzable GTP analog) to isolate receptor-G protein coupling efficiency .
- Pathway profiling : Employ phosphoproteomics or BRET-based biosensors to map downstream signaling cascades (e.g., β-arrestin recruitment vs. cAMP/PKA) .
- Data normalization : Express cAMP responses as a percentage of maximal glucagon-induced activity to reduce batch-to-batch variability .
Q. What experimental strategies optimize this compound’s use in vivo for studying metabolic disorders?
Key considerations include:
- Pharmacokinetics : Assess bioavailability and half-life in preclinical models. For instance, notes this compound’s efficacy in diabetic mice, but dose frequency must align with its clearance rate .
- Combination therapies : Co-administer with GLP-1 agonists (e.g., Liraglutide) to evaluate synergistic effects on glucose homeostasis .
- Endpoint selection : Prioritize dynamic measures (e.g., hyperglucagonemia suppression during glucose tolerance tests) over static biomarkers .
Q. How can researchers leverage this compound’s non-competitive antagonism to study allosteric modulation of the glucagon receptor?
Non-competitive antagonists like this compound bind outside the orthosteric site, making them valuable tools for probing receptor conformations. Methodologies include:
- Schild analysis : Perform antagonist assays with varying glucagon concentrations to confirm non-competitive behavior (i.e., unchanged EC₅₀ for glucagon) .
- Cryo-EM/XRDs : Collaborate with structural biology teams to resolve this compound-bound receptor complexes and identify critical allosteric networks .
- Mutagenesis : Introduce point mutations (e.g., E130Q, R173A) in predicted allosteric pockets to validate binding determinants .
Methodological Best Practices
- Data analysis : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals .
- Ethical rigor : Adhere to institutional guidelines for animal studies, including sample size justification and harm-benefit analysis .
- Transparency : Publish raw data (e.g., cAMP assay outputs) in supplementary materials to enable meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
